molecular formula C6H11N3S2 B13256400 2-[(2-Aminopropyl)sulfanyl]-5-methyl-1,3,4-thiadiazole

2-[(2-Aminopropyl)sulfanyl]-5-methyl-1,3,4-thiadiazole

Cat. No.: B13256400
M. Wt: 189.3 g/mol
InChI Key: UGGVNSWOKPMJTD-UHFFFAOYSA-N
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Description

2-[(2-Aminopropyl)sulfanyl]-5-methyl-1,3,4-thiadiazole is a heterocyclic compound containing sulfur and nitrogen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Aminopropyl)sulfanyl]-5-methyl-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of thiosemicarbazide with methyl isothiocyanate, followed by cyclization in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Aminopropyl)sulfanyl]-5-methyl-1,3,4-thiadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to other sulfur-containing heterocycles.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted thiadiazoles, sulfoxides, sulfones, and other heterocyclic derivatives .

Scientific Research Applications

2-[(2-Aminopropyl)sulfanyl]-5-methyl-1,3,4-thiadiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(2-Aminopropyl)sulfanyl]-5-methyl-1,3,4-thiadiazole involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may interfere with DNA synthesis or repair mechanisms, contributing to its anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-Aminopropyl)sulfanyl]-4-methyl-1,3-thiazole
  • 2-[(3-Aminopropyl)sulfanyl]-1,N6-ethenoadenosine diphosphate
  • 1,3,4-Thiadiazole derivatives

Uniqueness

2-[(2-Aminopropyl)sulfanyl]-5-methyl-1,3,4-thiadiazole is unique due to its specific substitution pattern and the presence of both sulfur and nitrogen atoms in the ring. This unique structure contributes to its distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

Molecular Formula

C6H11N3S2

Molecular Weight

189.3 g/mol

IUPAC Name

1-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propan-2-amine

InChI

InChI=1S/C6H11N3S2/c1-4(7)3-10-6-9-8-5(2)11-6/h4H,3,7H2,1-2H3

InChI Key

UGGVNSWOKPMJTD-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(S1)SCC(C)N

Origin of Product

United States

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